molecular formula C18H20N6O3S2 B13373854 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13373854
M. Wt: 432.5 g/mol
InChI Key: ULBVXQBZUCGZKN-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a tetraazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include elemental sulfur, arylamines, and various catalysts such as palladium and rhodium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination and transition-metal-free synthesis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and rhodium. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds. These products can be further utilized in different applications .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives, tetraazole-containing molecules, and thiophene carboxamides. Examples include:

Uniqueness

What sets N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide apart is its unique combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N6O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C18H20N6O3S2/c1-12-13(2)28-18(23-11-19-21-22-23)16(12)17(25)20-14-6-5-7-15(10-14)24-8-3-4-9-29(24,26)27/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,25)

InChI Key

ULBVXQBZUCGZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)N3CCCCS3(=O)=O)N4C=NN=N4)C

Origin of Product

United States

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